molecular formula C23H21ClN2O3 B5307592 N'-[4-(benzyloxy)benzylidene]-2-(4-chlorophenoxy)propanohydrazide

N'-[4-(benzyloxy)benzylidene]-2-(4-chlorophenoxy)propanohydrazide

Cat. No. B5307592
M. Wt: 408.9 g/mol
InChI Key: SOXSEKKHSFOSHR-MYYYXRDXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[4-(benzyloxy)benzylidene]-2-(4-chlorophenoxy)propanohydrazide, also known as BBPPH, is a compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various fields of research.

Mechanism of Action

The mechanism of action of N'-[4-(benzyloxy)benzylidene]-2-(4-chlorophenoxy)propanohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activation of NF-κB, a signaling pathway involved in inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the suppression of inflammation. This compound has also been shown to induce the expression of various genes involved in cell cycle regulation and DNA repair.

Advantages and Limitations for Lab Experiments

N'-[4-(benzyloxy)benzylidene]-2-(4-chlorophenoxy)propanohydrazide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been shown to exhibit potent biological activity. However, this compound also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on N'-[4-(benzyloxy)benzylidene]-2-(4-chlorophenoxy)propanohydrazide. One area of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the investigation of the potential applications of this compound in the field of nanotechnology, including the development of nanosensors and nanocarriers for drug delivery. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of N'-[4-(benzyloxy)benzylidene]-2-(4-chlorophenoxy)propanohydrazide has been achieved using various methods, including one-pot synthesis, microwave-assisted synthesis, and solvent-free synthesis. One-pot synthesis involves the reaction of 4-chlorophenol and 4-benzyloxybenzaldehyde with 2-hydrazinylpropan-1-ol in the presence of a catalytic amount of acetic acid. Microwave-assisted synthesis involves the reaction of the same reagents in the presence of a solvent and under microwave irradiation. Solvent-free synthesis involves the reaction of the same reagents in the absence of any solvent.

Scientific Research Applications

N'-[4-(benzyloxy)benzylidene]-2-(4-chlorophenoxy)propanohydrazide has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and molecular biology. It has been shown to exhibit anticancer, antiviral, and anti-inflammatory properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(Z)-(4-phenylmethoxyphenyl)methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O3/c1-17(29-22-13-9-20(24)10-14-22)23(27)26-25-15-18-7-11-21(12-8-18)28-16-19-5-3-2-4-6-19/h2-15,17H,16H2,1H3,(H,26,27)/b25-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXSEKKHSFOSHR-MYYYXRDXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=CC=C(C=C1)OCC2=CC=CC=C2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C\C1=CC=C(C=C1)OCC2=CC=CC=C2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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